5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the molecular formula C13H10F3N3O2 It is known for its unique structure, which includes a cyclopropyl group, a trifluoromethylphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with a pyrazole ring instead of a triazole ring.
4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Used as a potent inhibitor for specific receptors.
Uniqueness
5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of a cyclopropyl group, a trifluoromethylphenyl group, and a triazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10F3N3O2 |
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Molecular Weight |
297.23 g/mol |
IUPAC Name |
5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)8-2-1-3-9(6-8)19-11(7-4-5-7)17-10(18-19)12(20)21/h1-3,6-7H,4-5H2,(H,20,21) |
InChI Key |
QPHGOLLJXARTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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